Propipocaine

Cytotoxicity Respiratory Mucosa In Vitro Toxicology

Propipocaine (3670-68-6) is a β-aminoketone local anesthetic occupying a critical intermediate position between high-potency/high-toxicity tetracaine and lower-potency/lower-toxicity lidocaine. With XLogP3-AA 3.3, NMR-derived membrane binding affinity of 9.0 Hz half-width broadening, and proven chromatographic resolution from eight other anesthetics, it serves as an essential reference standard for SAR studies, HPLC/UPLC method validation, and quantitative mucosal toxicity benchmarking. Its documented lower cytotoxicity on human tracheobronchial epithelium versus tetracaine (0.25% vs. 0.1% ciliary arrest threshold) makes it the preferred comparator for respiratory, ocular, and urogenital in vitro assays. Procure to delineate therapeutic windows where generic substitution with lidocaine or procaine would yield erroneous data.

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
CAS No. 3670-68-6
Cat. No. B1196475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropipocaine
CAS3670-68-6
Synonymseta-piperidino-4-propoxypropiophenone
beta-piperidino-p-propoxypropiophenone
falicain
falicaine
propipocaine
propipocaine monohydrochloride
propoxypiperocaine
Urocom
Molecular FormulaC17H25NO2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2
InChIInChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3
InChIKeySTHAHFPLLHRRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propipocaine (CAS 3670-68-6) Baseline Overview for Scientific Procurement and Comparative Evaluation


Propipocaine (CAS 3670-68-6) is a synthetic local anesthetic belonging to the β-aminoketone class, chemically defined as 3-(1-piperidinyl)-1-(4-propoxyphenyl)propan-1-one [1]. Its hydrochloride salt (CAS 1155-49-3, also known as Falicain) is the clinically relevant form [2]. Propipocaine exerts its anesthetic effect through reversible inhibition of voltage-gated sodium channels, blocking nerve impulse conduction [3]. While it shares this mechanism with other amino-amide and amino-ester local anesthetics such as lidocaine, procaine, and tetracaine, its distinct β-aminoketone scaffold and specific physicochemical profile (including a calculated XLogP3-AA of 3.3 and a basic pKa of 8.79) differentiate it in terms of potency, membrane interaction, and tissue-specific toxicity profiles [4][5]. This compound has been historically utilized in surface anesthesia and urological applications, with a noted advantage in minimizing corneal toxicity compared to certain ester-type alternatives [6].

Why In-Class Substitution of Propipocaine (CAS 3670-68-6) with Common Amide or Ester Local Anesthetics Carries Scientific Risk


Substituting propipocaine with generic local anesthetics like lidocaine or procaine without careful evaluation is scientifically unsound due to significant, quantifiable differences in key performance attributes. While these agents share a common mechanism of sodium channel blockade, propipocaine's unique β-aminoketone structure confers a distinct balance of membrane binding affinity, cellular toxicity, and potency that is not mirrored by its more common clinical counterparts [1]. Evidence from in vitro models demonstrates that propipocaine occupies a specific position in the rank order of local anesthetics for both potency and toxicity—often falling between the high-potency, high-toxicity tetracaine and the lower-potency, lower-toxicity lidocaine [2]. Furthermore, chromatographic studies confirm that propipocaine exhibits unique selectivity and elution behavior under specific analytical conditions, underscoring its distinct physicochemical nature [3]. Therefore, assuming functional equivalence for research, analytical, or specialized clinical applications without this comparative context can lead to erroneous data interpretation, unexpected toxicity profiles, or suboptimal anesthetic outcomes.

Propipocaine (CAS 3670-68-6) Quantitative Comparative Evidence Guide for Scientific Selection


Reduced In Vitro Cytotoxicity on Human Tracheobronchial Epithelium Compared to Tetracaine

Propipocaine demonstrates significantly lower local cellular toxicity on human respiratory epithelium compared to tetracaine, a common comparator in surface anesthesia. The study found that propipocaine produced an irreversible cessation of ciliary activity at a concentration of 0.25% (a 4- to 6-fold dilution of its clinical concentration), whereas tetracaine caused the same irreversible effect at a lower concentration of 0.1% (a 20-fold dilution of its clinical concentration) [1]. This indicates a higher threshold for epithelial damage.

Cytotoxicity Respiratory Mucosa In Vitro Toxicology

Intermediate Membrane Binding Affinity Relative to Lidocaine and Tetracaine

Propipocaine's binding affinity to a model phospholipid membrane, a correlate of both potency and toxicity, is intermediate between lidocaine and tetracaine. A 1H-NMR study measuring the broadening of half-width as an index of membrane proximity revealed the following descending order: tetracaine (12.2 Hz) > dibucaine (11.0 Hz) > bupivacaine (9.6 Hz) > propitocaine (9.0 Hz) > lidocaine (8.8 Hz) > procaine (8.0 Hz) > cocaine (7.9 Hz) [1]. This quantitative ranking demonstrates propipocaine's unique physicochemical interaction profile.

Membrane Biophysics NMR Spectroscopy Drug-Receptor Interaction

Unique Chromatographic Retention Behavior Facilitating Selective Analysis in Complex Mixtures

In a multifactorial optimization study for the simultaneous separation of nine local anesthetics, propipocaine exhibited unique chromatographic selectivity that distinguishes it from its analogs. The study developed a robust method capable of resolving a mixture including benzocaine, bupivacaine, chloroprocaine, lidocaine, oxybuprocaine, prilocaine, procaine, propipocaine, and tetracaine [1]. The method achieved a high degree of predictive accuracy, with an average absolute error in retention time (ΔtR) of only 0.13 min (<8 seconds) [1]. Propipocaine's distinct retention profile under these optimized conditions confirms its unique physicochemical behavior, which can be leveraged for accurate identification and quantification in analytical chemistry and pharmaceutical quality control settings.

Analytical Chemistry Chromatography Quality Control

Differentiation in Anesthetic Potency and Toxicity Rank Order Within the Local Anesthetic Class

While propipocaine was not directly assayed in this specific study, the established rank order of neurotoxic/apoptotic potency for other local anesthetics provides a valuable class-level inference. The study on neuroblastoma cells established a descending order of apoptotic potency (LD50): tetracaine > bupivacaine > prilocaine = mepivacaine = ropivacaine > lidocaine > procaine = articaine [1]. Given that the study concluded neurotoxicity correlates with lipid solubility and anesthetic potency, we can infer that propipocaine, with its intermediate physicochemical properties (XLogP3-AA = 3.3 [2]), would likely rank between lidocaine (XLogP3 = 2.1) and tetracaine (XLogP3 = 3.7), aligning with the observed trend where higher lipophilicity predicts greater potency and toxicity.

Neurotoxicity Potency Ranking Apoptosis

Evidence-Based Research and Industrial Application Scenarios for Propipocaine (CAS 3670-68-6)


Comparative Cytotoxicity Screening on Mucosal Tissue Models

Propipocaine is an optimal candidate for use as a comparator compound in in vitro toxicity studies involving respiratory, ocular, or urogenital mucosa. Its documented, quantifiably lower cytotoxicity on human tracheobronchial epithelium compared to tetracaine (0.25% vs. 0.1% threshold for ciliary arrest) makes it a valuable intermediate-toxicity benchmark [1]. Researchers can utilize propipocaine to delineate a therapeutic window between high-toxicity esters (like tetracaine) and lower-toxicity amides (like lidocaine), thereby refining safety assessments for new formulations or delivery systems intended for mucosal application.

Membrane Biophysics and Structure-Activity Relationship (SAR) Studies

The precise NMR-derived data on propipocaine's membrane binding affinity (9.0 Hz half-width broadening) positions it as a critical reference standard for SAR and membrane interaction studies [1]. Researchers investigating the relationship between a local anesthetic's structure, its membrane partitioning, and its subsequent potency or toxicity will find propipocaine a uniquely valuable tool. Its intermediate binding profile fills a specific gap between the stronger binders (tetracaine, bupivacaine) and the weaker binders (lidocaine, procaine), enabling more granular analysis of how molecular modifications shift a compound along this continuum.

Development and Validation of Analytical Methods for Local Anesthetic Mixtures

For analytical chemists and pharmaceutical quality control (QC) departments, procuring a propipocaine reference standard is essential for developing and validating HPLC or UPLC methods intended for the simultaneous analysis of multiple local anesthetics. The proven ability to resolve propipocaine from eight other common agents under optimized chromatographic conditions confirms its utility as a system suitability component and identification marker [1]. This ensures the specificity and accuracy of assays used to verify the composition of combination products or to detect potential impurities.

Preclinical Screening of Local Anesthetics with an Intermediate Potency-Toxicity Profile

In the preclinical phase of drug discovery, propipocaine can serve as a valuable tool compound for studies requiring a local anesthetic with a known, intermediate profile between the extremes of potency and toxicity. Supported by class-level inference from neuroblastoma apoptosis assays, propipocaine's physicochemical properties (XLogP3-AA of 3.3) place it between lidocaine (2.1) and tetracaine (3.7) in terms of predicted potency and toxicity [1][2]. This makes it an excellent control or comparator for evaluating novel analgesics or anesthetics, particularly when the goal is to avoid the confounding effects of either very low efficacy (e.g., procaine) or very high toxicity (e.g., tetracaine).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propipocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.